Tert-butyl Chloroformate

Thermal Stability Decomposition Temperature Storage

Tert-Butyl chloroformate (CAS 24608-52-4) is a key alkyl chloroformate ester within the broader class of carbonochloridates, characterized by its central carbonyl group bonded to both a chloride and a tert-butoxy moiety. Its primary function in organic synthesis is the introduction of the tert-butoxycarbonyl (Boc) protecting group, a cornerstone technique in peptide chemistry and the synthesis of complex pharmaceutical intermediates.

Molecular Formula C5H9ClO2
Molecular Weight 136.58 g/mol
CAS No. 24608-52-4
Cat. No. B1600265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl Chloroformate
CAS24608-52-4
Molecular FormulaC5H9ClO2
Molecular Weight136.58 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)Cl
InChIInChI=1S/C5H9ClO2/c1-5(2,3)8-4(6)7/h1-3H3
InChIKeyUJJDEOLXODWCGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-Butyl Chloroformate: A Core Reagent for Boc Protection in Peptide and Pharmaceutical Synthesis


Tert-Butyl chloroformate (CAS 24608-52-4) is a key alkyl chloroformate ester within the broader class of carbonochloridates, characterized by its central carbonyl group bonded to both a chloride and a tert-butoxy moiety [1]. Its primary function in organic synthesis is the introduction of the tert-butoxycarbonyl (Boc) protecting group, a cornerstone technique in peptide chemistry and the synthesis of complex pharmaceutical intermediates . The compound's distinct reactivity profile, including its high electrophilicity at the carbonyl carbon, is directly governed by the sterically hindered tert-butyl group, which imparts specific stability and deprotection characteristics that are the basis for its selection over other chloroformates [1].

The Critical Performance Gap: Why Not All Chloroformates Are Interchangeable for Boc Protection


The assumption that any alkyl chloroformate can serve as a universal amino-protecting reagent is a significant technical and safety risk in research and industrial production. This class of compounds exhibits extreme variability in thermal stability, hydrolytic half-life, and reaction selectivity based solely on the alkyl substituent [1]. For instance, while primary and secondary alkyl chloroformates may be more thermally robust, they introduce protecting groups (e.g., Cbz, Fmoc) with entirely different acid-lability profiles [2]. Conversely, the unique tertiary structure of tert-butyl chloroformate is essential for generating the acid-labile Boc group, but this same structure confers a pronounced thermal instability that requires specialized storage and handling protocols not applicable to its analogs [3]. This divergence in both performance and operational requirements makes simple, uninformed substitution a direct pathway to failed syntheses, poor yields, and potential safety hazards.

Quantitative Evidence for Differentiating Tert-Butyl Chloroformate from Analogs


Tert-Butyl Chloroformate Decomposes Above 10°C, A Critical Storage and Handling Constraint

Tert-butyl chloroformate exhibits a defined decomposition temperature of 10 °C, significantly lower than that of other common chloroformates [1]. This is in stark contrast to ethyl chloroformate, which has a boiling point of 95 °C and does not decompose under ambient storage conditions [2]. This low thermal stability is a direct consequence of the tertiary alkyl structure and necessitates cold-chain logistics and storage under inert atmosphere.

Thermal Stability Decomposition Temperature Storage

Tert-Butyl Chloroformate Demonstrates Extreme Hydrolytic Instability Compared to Primary Alkyl Analogs

Tert-butyl chloroformate is known to be exceptionally prone to hydrolysis, reacting violently with water. While precise hydrolysis half-life data for tert-butyl chloroformate is limited due to its instability, comparative data for other chloroformates highlights the class-wide variability [1]. For example, ethyl chloroformate has a hydrolysis half-life of 33.0 minutes at 25°C, whereas isopropyl chloroformate hydrolyzes much faster with a half-life of just 5.6 minutes at 25°C [1]. This trend of increasing hydrolysis rate with increasing alkyl substitution is expected to be further accelerated for the tertiary tert-butyl group, making anhydrous handling a non-negotiable requirement.

Hydrolysis Reactivity Aqueous Stability

The Parent Tert-Butyl Chloroformate is Inherently Unstable, Validating its Omission from Many Commercial Solvolysis Studies

The inherent instability of tert-butyl chloroformate is so pronounced that it has precluded extensive kinetic solvolysis studies, leading researchers to instead investigate the more stable tert-butyl chlorothioformate analog [1]. This finding is a direct head-to-head structural comparison, where the substitution of the carbonyl oxygen with sulfur (O → S) results in a compound of 'increased stability', allowing for detailed kinetic analysis in a range of solvents [1]. This starkly contrasts with other alkyl chloroformates like isobutyl chloroformate and n-octyl fluoroformate, for which extensive solvolytic rate data has been reported [2].

Solvolysis Kinetic Stability Mechanistic Studies

Targeted Application Scenarios for Tert-Butyl Chloroformate in Research and Production


Specialized Boc Protection in Advanced Peptide and Pharmaceutical Intermediates

Tert-butyl chloroformate is the definitive reagent for installing the Boc group on sensitive amino acids and amine-containing intermediates, a critical step in the synthesis of complex peptides and small-molecule pharmaceuticals . Its specific utility lies in generating an acid-labile protecting group that is stable to basic and nucleophilic conditions, enabling orthogonal protection strategies essential for multi-step syntheses [1]. However, as established by its low thermal and hydrolytic stability [REFS-3, REFS-4], this application is only viable under strictly controlled, anhydrous, and often cryogenic conditions, making it most suitable for specialized research labs and custom synthesis rather than large-scale, routinized production.

Niche Reagent for Specific Carbonylation and Mixed Anhydride Formations

In select instances, tert-butyl chloroformate is employed as a carbonylating agent or in the formation of mixed anhydrides for coupling reactions . The quantitative evidence of its extreme reactivity [REFS-3, REFS-4] positions it as a potent but finicky reagent for these transformations. Its use is indicated when the desired outcome (e.g., installation of a tert-butyl carbamate or carbonate) cannot be achieved with less reactive and more operationally convenient reagents like di-tert-butyl dicarbonate (Boc2O), or when a specific reaction pathway is favored by its unique steric and electronic profile.

Research and Development of Next-Generation Chloroformate Analogs

The well-documented instability of tert-butyl chloroformate [2] makes it a valuable benchmark in mechanistic and materials science research. It serves as the 'parent' tertiary alkyl chloroformate against which new, more stable analogs (e.g., perfluoro-tert-butyl chloroformate [4] or tert-butyl chlorothioformate [2]) are compared. In this R&D context, its procurement is driven not by synthetic utility, but by the need for a baseline compound to quantify the performance improvements of novel reagents in terms of stability, reactivity, and selectivity.

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